[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone
Description
The compound [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone is a pyrazoline-methanone hybrid featuring a trifluoromethyl-substituted dihydropyrazole ring linked to a quinoline moiety via a ketone bridge. This structural framework is common in medicinal chemistry due to pyrazoline's bioactivity and quinoline's role in drug design (e.g., antimalarials, kinase inhibitors) .
Properties
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[2-(4-propoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3/c1-3-12-33-17-10-8-16(9-11-17)21-13-19(18-6-4-5-7-20(18)28-21)22(31)30-23(32,24(25,26)27)14-15(2)29-30/h4-11,13,32H,3,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIRCKBKGZQFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The synthesis of this compound typically involves multicomponent reactions or stepwise functionalization of precursor scaffolds. A notable method involves:
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Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under acidic conditions. The 5-hydroxy-5-(trifluoromethyl)pyrazoline core is stabilized by intramolecular hydrogen bonding .
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Quinoline Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 4-propoxyphenyl group at the quinoline’s 2-position .
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Amide Linkage : Acylation of the pyrazole nitrogen with a pre-functionalized quinoline-4-carbonyl chloride under anhydrous conditions .
Table 1: Representative Synthetic Conditions
Hydroxyl Group
The 5-hydroxy group participates in:
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Esterification : Reacts with acetyl chloride to form 5-acetoxy derivatives, enhancing lipophilicity (confirmed via NMR at δ 2.35 ppm for acetate methyl) .
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Oxidation : Resists standard oxidants (e.g., CrO₃) but undergoes dehydrogenation to pyrazole under strong basic conditions (e.g., KOtBu/DMSO) .
Trifluoromethyl Group
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Electron-Withdrawing Effects : Stabilizes the pyrazole ring, reducing susceptibility to electrophilic substitution.
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Nucleophilic Displacement : In rare cases, reacts with Grignard reagents at elevated temperatures (e.g., 100°C) to yield difluoromethyl derivatives .
Multicomponent Reaction Behavior
In DMSO at ambient temperature, the compound reacts with:
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2-Aminoprop-1-ene-1,1,3-tricarbonitrile and 5-(trifluoromethyl)pyrazol-3-one to form chromeno[2,3-b]pyridine hybrids via Knoevenagel condensation and cyclization (84% yield) .
Table 2: Reaction Outcomes with Selected Partners
| Partner | Product Class | Conditions | Application |
|---|---|---|---|
| Malononitrile derivatives | Chromenopyridines | DMSO, 23°C, 24 h | Fluorescent probes |
| Arylboronic acids | Biarylquinolines | Pd catalysis, 80°C | Anticancer agents |
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 220°C, releasing CO (FTIR at 2100 cm⁻¹) and trifluoromethane (GC-MS) .
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Photodegradation : UV irradiation (254 nm) induces C–F bond cleavage, forming defluorinated byproducts (LC-MS analysis) .
Catalytic and Solvent Effects
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Palladium Catalysis : Enhances cross-coupling efficiency; ligand choice (e.g., PPh₃ vs. XPhos) affects quinoline functionalization yields .
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Solvent Polarity : Reactions in DMSO favor polar transition states (e.g., cyclizations), while THF improves acyl transfer kinetics .
Interaction with Biomolecules
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent :
- Anticancer Activity : Studies indicate that derivatives of pyrazolopyrimidines can inhibit cancer cell proliferation. The specific structural motifs present in this compound may contribute to its efficacy against various cancer types by inducing apoptosis in malignant cells .
- Anti-inflammatory Properties : Research has suggested that compounds with similar structures can exhibit anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases .
Biological Studies
The compound's ability to interact with biological systems makes it a candidate for:
- Drug Development : As a lead compound, it can be modified to enhance its bioactivity against specific targets, such as enzymes or receptors involved in disease processes .
- Biochemical Assays : Its unique chemical structure allows for the exploration of enzyme inhibition mechanisms, particularly in pathways related to cancer and inflammation .
Material Science
In material science, this compound can be utilized for:
- Synthesis of Functional Materials : The incorporation of trifluoromethyl groups is known to improve the thermal stability and mechanical properties of polymers. This compound can serve as a precursor for synthesizing advanced materials with tailored properties .
Case Studies
Several case studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The quinoline and pyrazole moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The target compound shares a pyrazoline-methanone core with several analogues but differs in substituents and aromatic groups. Key comparisons include:
Table 1: Structural Comparison
| Compound Name | Pyrazolyl Substituents | Aromatic Group | Unique Features |
|---|---|---|---|
| Target Compound | 5-hydroxy-3-methyl-5-(trifluoromethyl | 2-(4-propoxyphenyl)quinolin-4-yl | Quinoline moiety; propoxy chain enhances lipophilicity |
| 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone | 5-hydroxy-3-(4-chlorophenyl)-5-phenyl | 3-pyridinyl | Chlorophenyl and pyridinyl groups; crystallographically characterized |
| [1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one | 3-(4-chlorophenyl)-5-[4-isopropylphenyl] | Phenyl | Isopropylphenyl substituent; reported antitumor activity |
| (4Z)-1-phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one | 3-(trifluoromethyl), 4-aminomethylene | Phenyl and trifluoromethylphenyl | Double trifluoromethyl groups; predicted pKa = 3.44 |
Key Observations:
- The trifluoromethyl group in the target compound and enhances metabolic stability and electronegativity, influencing binding interactions .
- Hydroxy and methyl groups on the pyrazolyl ring (target compound) may modulate solubility and hydrogen-bonding capacity compared to chlorophenyl or isopropyl substituents .
Crystallographic and Conformational Analysis
Crystal structures of analogues reveal conformational trends:
- In , the quinoline ring is nearly planar, with a 4.5° dihedral angle between pyridine and fused benzene rings .
- ’s compound shows intramolecular hydrogen bonds (C–H···F, C–H···O), stabilizing the pyrazolyl-methanone conformation .
- The target compound’s 5-hydroxy group may form similar hydrogen bonds, influencing crystal packing and solubility.
Q & A
Q. What computational models predict metabolic pathways for this compound?
- Methodological Answer : Use GLORY (Gradient-boosted Liver Oxidation Reaction predictiorY) to identify Phase I oxidation sites. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
